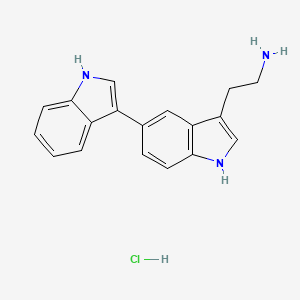

Indole, 5-(3-indolyl)-3-(aminoethyl)-, hydrochloride

Description

Indole, 5-(3-indolyl)-3-(aminoethyl)-, hydrochloride is a complex indole derivative characterized by a 5-(3-indolyl) substitution and a 3-(aminoethyl) side chain, stabilized as a hydrochloride salt.

Properties

CAS No. |

70753-13-8 |

|---|---|

Molecular Formula |

C18H18ClN3 |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C18H17N3.ClH/c19-8-7-13-10-20-18-6-5-12(9-15(13)18)16-11-21-17-4-2-1-3-14(16)17;/h1-6,9-11,20-21H,7-8,19H2;1H |

InChI Key |

CSLJLRDBQVNEKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC4=C(C=C3)NC=C4CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Indole, 5-(3-indolyl)-3-(aminoethyl)-, Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the indole core, followed by functionalization at the 3-position with an aminoethyl substituent and coupling with a second indole moiety at the 5-position. The hydrochloride salt form is obtained by treatment with hydrochloric acid.

Key Synthetic Steps and Reactions

Fischer Indole Synthesis for Indole Core Formation

- The initial step often involves Fischer indole synthesis, where substituted phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole nucleus.

- For example, 4-nitrophenylhydrazine reacts with an aminoketone to generate 5-nitroindole intermediates, which can be subsequently reduced to 5-aminoindoles.

Introduction of the 3-(2-aminoethyl) Side Chain

- The 3-(2-aminoethyl) substituent is introduced via alkylation or reductive amination of the indole nucleus.

- Secondary amines at the 3-position can be alkylated using alkylating agents or subjected to reductive alkylation with aldehydes and reducing agents such as sodium cyanoborohydride.

- Aminoethylation reagents such as 2-(N,N-dimethylamino)ethyl chloride hydrochloride have been used to introduce the aminoethyl group effectively, often in the presence of bases like potassium carbonate.

Cross-Coupling Reactions for Indole-Indole Linkage

- Palladium-catalyzed Suzuki cross-coupling reactions have been employed to link indole rings at the 5-position.

- For instance, 1-ethyl-indole-5-boronic acid pinacol ester can be coupled with a halogenated indole derivative in the presence of Pd catalysts and bases to form the indole-indole skeleton.

- This method ensures high yields (up to 70%) and regioselectivity.

Formation of Hydrochloride Salt

Representative Synthetic Route (Summary)

Detailed Research Findings and Data

Spectroscopic Characterization

- The synthesized compounds are characterized by proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

- Purity is often confirmed by high-performance liquid chromatography (HPLC), with reported purities of 100% in some studies.

Optimization of Reaction Conditions

- Aminoalkylation reactions were optimized by varying temperature (typically 50 °C), reaction time (2–6 hours), and solvent systems (ethanol with small amounts of water and hydrochloric acid).

- Cross-coupling reactions utilized palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate in mixed solvent systems (ethanol-toluene) to maximize yields and selectivity.

Mechanistic Insights

- The Fischer indole synthesis proceeds via hydrazone formation followed by acid-catalyzed rearrangement to the indole ring.

- Suzuki coupling involves oxidative addition of the halogenated indole to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C-C bond.

- Aminoethylation likely proceeds via nucleophilic substitution on the chloroethylamine reagent under basic conditions.

- Ertugrul et al., "Design, synthesis, and biological evaluation of indole-modified tamoxifen isomers," PMC, 2023.

- Study on synthesis and antimicrobial activities of indolyl derivatives, PMC, 2025.

- US Patent US5942536A, "N-2-substituted-3-(2-aminoethyl)-1H-indol-5-yl derivatives," 1996.

- PubChem Compound Summary for this compound, CID 51163, 2025.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indole-3-ethanol.

Scientific Research Applications

Pharmacological Applications

Vasoconstriction and Oxytocic Properties

Research indicates that derivatives of indole, including 5-(3-indolyl)-3-(aminoethyl)-, hydrochloride, exhibit vasoconstrictor properties. Specifically, the monosubstituted amino indoles demonstrate oxytocic effects, while disubstituted variants display antioxytocic properties. These findings suggest potential applications in treating conditions related to blood pressure regulation and uterine contractions .

Antitumor Activity

Indole compounds have been explored for their antitumor properties. For instance, studies on indole-3-carbinol derivatives have shown efficacy against various cancers, including cervical dysplasia and breast cancer. The mechanisms of action are believed to involve modulation of cell signaling pathways that lead to apoptosis in cancer cells . The structural modifications of indoles can enhance their stability and potency as antitumor agents .

Antibacterial Activity

Indole derivatives have been synthesized and evaluated for their antibacterial properties. A study highlighted the synthesis of novel indole-based compounds that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the indole structure was found to enhance this activity . This suggests that indole-5-(3-indolyl)-3-(aminoethyl)-, hydrochloride could be a candidate for developing new antibacterial agents.

Synthesis and Structure-Activity Relationship Studies

The synthesis of indole derivatives often involves multicomponent reactions that yield compounds with diverse biological activities. For example, one-pot condensation methods have been employed to create various indole-based structures with potential pharmacological applications. Structure-activity relationship studies have indicated that modifications at specific positions on the indole ring can significantly affect the biological activity of these compounds .

Case Study 1: Anticancer Activity

A recent study investigated an indole-modified tamoxifen derivative that showed enhanced anticancer activity compared to its parent compound. The modification involved replacing the C-phenyl ring with an indole structure, resulting in improved efficacy against breast cancer cell lines . This case underscores the importance of structural modifications in enhancing the therapeutic potential of existing drugs.

Case Study 2: Antibacterial Evaluation

Another study focused on synthesizing a series of indole-containing amidinohydrazones and evaluating their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on indole scaffolds .

Mechanism of Action

The mechanism of action of 2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Biological Activity

Indole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of Indole, 5-(3-indolyl)-3-(aminoethyl)-, hydrochloride , exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound This compound features a complex indole structure that contributes to its biological properties. The indole nucleus is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.

-

Anticancer Activity :

- Indole derivatives have been shown to exhibit potent anticancer effects by inducing apoptosis and inhibiting cell proliferation. Studies indicate that the compound can affect multiple signaling pathways involved in cell survival and proliferation, including the Akt and NF-κB pathways .

- In vitro studies demonstrated that various indole derivatives can significantly reduce the viability of cancer cell lines such as HepG2 and MGC-803, with IC50 values indicating their effectiveness compared to standard chemotherapeutics .

-

Neuroprotective Effects :

- Recent research highlights the neuroprotective potential of indole derivatives against oxidative stress and neurotoxicity. For instance, compounds derived from indoles have shown strong antioxidant activity and inhibition of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative disorders .

- Antimicrobial Activity :

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various indole derivatives, including Indole, 5-(3-indolyl)-3-(aminoethyl)- , using an MTT assay. Results indicated that this compound exhibited a notable reduction in cell viability across multiple cancer cell lines, with specific emphasis on its ability to induce apoptosis through the modulation of Bcl-2 family proteins .

Case Study 2: Neuroprotection

In a model assessing neuroprotective effects against oxidative stress-induced neuronal damage, indole derivatives displayed significant protective effects. The compounds were tested on SH-SY5Y cells exposed to hydrogen peroxide, demonstrating reduced cell death and improved cellular function .

Table 1: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) |

|---|---|---|---|

| Indole, 5-(3-indolyl)-3-(aminoethyl)-HCl | Antitumor | HepG2 | 34.2 |

| Indole Derivative A | Antimicrobial | S. aureus | 37.9 |

| Indole Derivative B | Neuroprotective | SH-SY5Y | 50.0 |

| Indole Derivative C | MAO-B Inhibition | bEnd3 | Sub-micromolar |

Q & A

Basic: What are the standard synthetic routes for preparing this indole derivative?

Advanced: How can reaction conditions be optimized to improve yield and purity? Answer:

- Basic: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)indole intermediates react with substituted alkynes in PEG-400/DMF solvent systems, followed by purification via flash chromatography (70:30 ethyl acetate/hexane) .

- Advanced: Yield optimization requires adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkyne), catalyst loading (10–20 mol% CuI), and reaction time (12–24 hours). Solvent polarity impacts reaction kinetics; replacing DMF with acetonitrile may reduce side reactions. Post-reaction, vacuum distillation at 90°C removes residual DMF, improving purity .

Basic: Which analytical techniques are critical for confirming molecular structure?

Advanced: How can discrepancies in spectral data (e.g., NMR shifts) be resolved? Answer:

- Basic: Use multi-nuclear NMR (1H, 13C, 19F) to assign protons and carbons, TLC for purity assessment, and FAB-HRMS for molecular ion validation. For example, 19F NMR confirmed fluorine incorporation in analogous compounds .

- Advanced: Discrepancies arise from tautomerism or solvent effects. Compare experimental NMR shifts with computational models (DFT) or reference databases (CCDC). For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies connectivity .

Basic: What methods ensure purity assessment during synthesis?

Advanced: How can minor impurities (<2%) be isolated and characterized? Answer:

- Basic: HPLC (≥98% purity) and TLC (Rf = 0.3 in ethyl acetate/hexane) are standard. Retain fractions with identical Rf values to minimize impurities .

- Advanced: Preparative HPLC or recrystallization (e.g., using ethanol/water) isolates impurities. LC-MS or GC-MS identifies structural deviations. For halogenated byproducts, X-ray crystallography (CCDC-2191474) resolves stereochemical ambiguities .

Basic: What storage conditions preserve compound stability?

Advanced: How does prolonged storage affect degradation pathways? Answer:

- Basic: Store at –20°C in anhydrous DMSO or sealed vials under nitrogen. Avoid exposure to light and moisture to prevent hydrolysis .

- Advanced: Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products. LC-MS monitors oxidative deamination or indole ring cleavage. Lyophilization enhances long-term stability for biological assays .

Basic: What preliminary assays evaluate bioactivity?

Advanced: How to design target-specific assays (e.g., enzyme inhibition)? Answer:

- Basic: Screen antimicrobial activity via MIC assays against E. coli and S. aureus. Use MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa) .

- Advanced: For kinase inhibition, use fluorescence polarization assays with bisindolylmaleimide analogs as controls. Molecular docking (MOE software) predicts binding to ATP pockets of PKC isoforms .

Basic: What catalysts and solvents are commonly used in synthesis?

Advanced: What is the mechanistic role of CuI in azide-alkyne cycloadditions? Answer:

- Basic: CuI catalyzes triazole formation in PEG-400/DMF. Ethyl acetate is preferred for extraction due to low polarity .

- Advanced: CuI facilitates π-complexation with alkynes, lowering activation energy for cycloaddition. Solvent choice (polar aprotic vs. protic) modulates Cu(I) coordination, impacting regioselectivity .

Basic: How to address contradictions in reported reaction yields?

Advanced: What statistical methods analyze variability in reaction parameters? Answer:

- Basic: Replicate reactions under identical conditions (temperature, solvent batch). Compare yields using ANOVA to identify outliers .

- Advanced: Design-of-experiments (DoE) models (e.g., factorial design) quantify interactions between variables (catalyst loading, temperature). Pareto charts prioritize significant factors affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.